7-methylImidazo[1,2-b]pyridazine
Description
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
7-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-6-4-7-8-2-3-10(7)9-5-6/h2-5H,1H3 |
InChI Key |
DTVNFCGXTGMYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN2N=C1 |
Origin of Product |
United States |
Scientific Research Applications
While a specific, detailed article focusing solely on the applications of "7-methylImidazo[1,2-b]pyridazine" with comprehensive data tables and case studies is not found within the provided search results, the broader applications of imidazo[1,2-b]pyridazine derivatives can be outlined. These compounds have demonstrated potential in various scientific research applications:
Potential Therapeutic Applications
- JAK Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Janus Kinases (JAKs) . Specifically, they can simultaneously inhibit JAK1, JAK2, and JAK3 . This property makes them potentially useful in treating myeloproliferative disorders (like polycythemia vera, essential thrombocythemia, or myelofibrosis), leukemia, lymphomas, and solid tumors . They may also be applicable in preventing bone marrow and organ transplant rejection, as well as in treating immune-mediated and inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease .
- Treatment of Inflammatory and Allergic Diseases: These derivatives may be beneficial in treating inflammation-linked ocular diseases, allergic eye diseases (like dry eye, uveitis, or allergic conjunctivitis), allergic rhinitis, asthma, chronic obstructive pulmonary disease (COPD), and skin inflammatory diseases like atopic dermatitis or psoriasis .
- Anti-TB Compounds: Imidazo[1,2-a]pyridine derivatives (related to imidazo[1,2-b]pyridazine) exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Research and Development
- Synthesis and Evaluation: Imidazo[1,2-b]pyridazine derivatives are synthesized and evaluated for various biological activities, including binding to amyloid plaques . These compounds can be designed as isosteric analogues of other compounds to reduce ligand lipophilicity and non-specific binding .
- Use as Imaging Agents: Certain imidazo[1,2-b]pyridazine derivatives have shown potential as in vivo imaging agents for Aβ plaque deposition in the living human brain . For example, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine has demonstrated high binding affinity to amyloid plaques .
- Building Blocks for Novel Compounds: Imidazo[1,2-a]pyridine derivatives are used as building blocks in the synthesis of new thiazolidines and spirothiazolidines with potential antimycobacterial activities .
Other Applications
- Adaptor Associated Kinase 1 (AAK1) Inhibition: Imidazo[1,2-b] pyridazine-based compounds can be used as inhibitors of AAK1, which is involved in clathrin-mediated endocytosis . AAK1 mediates the endocytosis of clathrin and is important in receptor-mediated cell endocytic at synaptic vesicle .
- Antifilarial Evaluation: Imidazo[1,2-b]pyridazines have been synthesized for antifilarial evaluation .
- Treatment of Leishmaniasis: Imidazo[1,2-b]pyridazine derivatives have shown activity against the trypomastigote blood stream form of T. b. brucei, which causes leishmaniasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Isomeric Imidazopyridazines
Imidazo[1,2-b]pyridazine derivatives are more pharmacologically explored than their isomers:
- Imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine : These isomers differ in nitrogen atom positioning, leading to distinct electronic properties and binding affinities. Synthetic routes for imidazo[1,2-b]pyridazines are better developed, often involving transition-metal-catalyzed cross-coupling reactions (e.g., Cu, Pd, or Au catalysts) .
Substituent-Specific Derivatives
2-Phenylimidazo[1,2-b]pyridazine
- Substituent : Phenyl group at position 2.
- Activity : Demonstrates potent anthelmintic activity against Haemonchus contortus (LD₉₉ = 30 nM), comparable to ivermectin .
- SAR Insight : The phenyl group enhances hydrophobic interactions with parasitic targets, while the pyridazine ring contributes to hydrogen bonding.
6-Methylimidazo[1,2-b]pyridazine
- Substituent : Methyl group at position 4.
- Structural Impact: Substitution at position 6 alters the molecule’s planarity and electronic distribution compared to the 7-methyl derivative. No direct activity data is provided, but positional isomerism likely affects target selectivity .
7-Chloroimidazo[1,2-b]pyridazine
Functional Analogs in Drug Development
LP-922761 (Lexicon Pharmaceuticals)
- Structure : Unspecified imidazo[1,2-b]pyridazine derivative.
- Activity : Failed to relieve neuropathic pain in oral administration despite in vitro efficacy, highlighting bioavailability challenges for this scaffold .
IKKβ Inhibitors (Bristol Myers Squibb)
- Substituents : Optimized groups at positions 3 and 6.
- Activity : IC₅₀ values improved 10-fold via meta-substitution; high kinase selectivity due to interactions with Cys919 in the ATP-binding pocket .
Pyrrolo[3,2-d]pyrimidine Derivatives
Structure-Activity Relationship (SAR) and Pharmacokinetics
Key SAR Trends
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Physicochemical Properties
*Estimated based on analog data.
Preparation Methods
α-Bromoketone Modification
Alternative routes involve designing α-bromoketones with methyl groups positioned to direct substitution to the 7-site during cyclization. For example, a methyl-substituted acetophenone derivative could be brominated to yield an α-bromoketone that, upon condensation with 3-amino-6-chloropyridazine, installs the methyl group at the 7-position. This approach demands careful stereoelectronic planning to ensure proper regiochemistry.
Reaction Optimization and Challenges
Solvent and Base Selection
Optimal yields (70–85%) for imidazo[1,2-b]pyridazine synthesis are achieved using polar aprotic solvents (e.g., DMF or DMSO) with sodium bicarbonate as a base. For methyl-bearing derivatives, elevated temperatures (80–100°C) may be necessary to overcome steric effects, though excessive heat risks decomposition.
Comparative Analysis of Substituent Effects
While specific data for 7-methylimidazo[1,2-b]pyridazine are limited, studies on analogous compounds reveal critical trends:
| Position | Substituent | Binding Affinity (Kᵢ, nM) | LogP | Source |
|---|---|---|---|---|
| 6 | SCH₃ | 11.0 ± 0.2 | 3.80 | |
| 6 | OCH₂CH₂F | 35.5 ± 9.9 | 3.40 | |
| 2 | NMe₂ | 9.0 ± 0.9 | 4.91 |
Key observations :
-
Electron-donating groups (e.g., SCH₃) at the 6-position enhance binding affinity, suggesting that a 7-methyl group might similarly improve hydrophobic interactions.
-
N-Methylation at the 2-position reduces logP values compared to N,N-dimethyl analogues, highlighting the trade-off between lipophilicity and solubility.
Advanced Functionalization Techniques
Late-Stage Methylation via Cross-Coupling
Recent advances in C–H functionalization enable direct methylation of the imidazo[1,2-b]pyridazine core. For example, iridium-catalyzed borylation followed by Suzuki-Miyaura coupling with methylboronic acids could install the 7-methyl group with high regioselectivity. This method avoids the need for pre-functionalized pyridazines but requires expensive catalysts.
Analytical and Characterization Data
Critical validation steps for 7-methylimidazo[1,2-b]pyridazine include:
Q & A
Basic Research Question
- ¹H/¹³C NMR : Methyl protons at position 7 appear as singlets (δ 2.4–2.6 ppm), while pyridazine ring protons show splitting patterns (δ 7.1–8.3 ppm) .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (2850–2950 cm⁻¹) confirm ring formation and methylation .
- HRMS : Exact mass ([M+H]⁺ = 164.082 for C₇H₈N₄) validates molecular formula .
What theoretical frameworks guide the design of 7-methylimidazo[1,2-b]pyridazine-based inhibitors?
Advanced Research Question
- Molecular docking aligns the methyl group with hydrophobic pockets in target proteins (e.g., bacterial dihydrofolate reductase) .
- QM/MM simulations model transition states for enzyme inhibition, predicting binding affinity improvements via methyl substitution .
- Pharmacophore models emphasize the necessity of the imidazo[1,2-b]pyridazine core for π-cation interactions with lysine residues .
How are multi-component reactions (MCRs) applied to synthesize 7-methylimidazo[1,2-b]pyridazine libraries?
Advanced Research Question
MCRs like the Groebke-Blackburn-Bienaymé reaction enable rapid diversification:
- 2-Aminopyridazine , methyl isocyanide , and aldehyde precursors form the core in one pot .
- Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 150°C, 10 min) with yields >80% .
- Ultrasound irradiation enhances mixing in heterogeneous catalysts (e.g., CuI nanoparticles), minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
